Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate
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Overview
Description
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₆N₂O₅ and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of tert-butyl groups and a methoxyphenyl group attached to a hydrazine core. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with tert-butyl esters. One common method involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a solvent such as methanol . The reaction is carried out at room temperature and yields the desired product after purification.
Chemical Reactions Analysis
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Di-tert-butyl 1-(4-fluorophenyl)hydrazine-1,2-dicarboxylate: This compound has a fluorine atom instead of a methoxy group, which can alter its reactivity and biological activity.
Di-tert-butyl hydrazodiformate: This compound lacks the methoxyphenyl group and has different chemical properties and applications.
Properties
Molecular Formula |
C17H26N2O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-(4-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)23-14(20)18-19(15(21)24-17(4,5)6)12-8-10-13(22-7)11-9-12/h8-11H,1-7H3,(H,18,20) |
InChI Key |
TWXKGUBZROPKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC=C(C=C1)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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